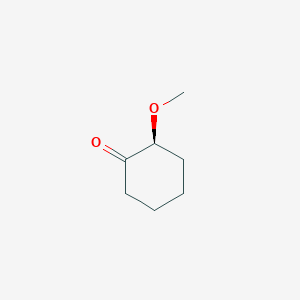

(S)-2-Methoxycyclohexanone

Description

Contextual Significance of Chiral Cyclohexanones in Organic Synthesis

Chiral cyclohexanones are a cornerstone in organic synthesis, serving as versatile precursors for a wide array of complex molecular architectures. Their significance stems from their presence in numerous natural products and biologically active compounds. rsc.org The development of methods to synthesize chiral cyclohexanones is an area of active research, with techniques such as organocatalysis and transition-metal-catalyzed reactions being employed to achieve high yields and enantioselectivities. rsc.orgbohrium.com

These compounds are valuable starting materials for creating chiral acids, amines, and amides. acs.org Biocatalytic approaches, which use enzymes, offer a green alternative to traditional chemical methods for producing chiral cyclohexanones, often resulting in high yields and excellent enantiomeric purity under mild conditions. acs.org The ability to construct chiral phenols from cyclohexanones further broadens their synthetic utility. rsc.org Moreover, the rhodium-catalyzed chemo- and enantioselective hydrogenation of cyclohexanone (B45756) derivatives provides an efficient route to α-chiral ketones. rsc.org

Importance of Enantiomerically Pure Compounds in Advanced Chemical Research

The synthesis and use of enantiomerically pure compounds are of paramount importance in modern chemical research, particularly in the pharmaceutical industry. libretexts.orgub.edumdpi.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. libretexts.orgmusechem.com One enantiomer of a drug may provide a therapeutic benefit, while the other could be inactive or even harmful, as was famously demonstrated by the thalidomide (B1683933) case. libretexts.orgmusechem.com

Consequently, there is a significant drive to develop methods that produce single enantiomers of drug compounds, leading to improved efficacy, more predictable pharmacokinetic profiles, and reduced toxicity. ub.edumdpi.com The use of enantiomerically pure compounds also contributes to more efficient and sustainable chemical processes by reducing waste. numberanalytics.com In the broader context of chemical synthesis, chiral catalysts are essential for producing a single enantiomer, and even a small variation in the catalyst's enantiomeric purity can significantly impact the final product's stereochemistry. numberanalytics.com The demand for enantiopure products has spurred significant progress in asymmetric synthesis, making it a vital area of research in both academic and industrial settings. ub.edu

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and comprehensive overview of the chemical compound (S)-2-Methoxycyclohexanone within the framework of chiral chemistry. The primary objective is to detail its significance, synthesis, and applications based on established scientific research. This will be achieved by adhering to the following structure: an introduction to its role in chiral chemistry, an exploration of the broader importance of chiral cyclohexanones and enantiomerically pure compounds, and a detailed look at the synthesis and applications of this compound itself. The information presented is intended to be scientifically accurate and professionally toned, with a strict exclusion of non-relevant topics such as dosage or safety profiles.

Data on this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| Appearance | Colorless to pale yellowish liquid | toray.jp |

| Assay | 99.0% Min. | toray.jptoray.jp |

| Optical Purity | 99.0% e.e. Min. | toray.jptoray.jp |

| Boiling Point | 185 °C/750 mmHg | sigmaaldrich.com |

| Density | 1.02 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.455 | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H and ¹³C NMR | Confirms the position of the methoxy (B1213986) group and the cyclohexanone backbone. | |

| Infrared (IR) Spectroscopy | Validates functional groups with C=O stretching around 1700–1750 cm⁻¹ and methoxy C-O vibrations around 1100–1250 cm⁻¹. | |

| Chiral HPLC/GC | Quantifies enantiomeric excess (ee) using chiral stationary phases. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJURPHZXCLFDX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Studies of 2 Methoxycyclohexanone

Spectroscopic Investigations of Conformation

Infrared (IR) spectroscopy is a powerful tool for analyzing the conformational equilibrium of 2-methoxycyclohexanone (B1203222) in solution. nih.gov The position of the carbonyl (C=O) stretching band in the IR spectrum is highly sensitive to the orientation of the adjacent C-O bond of the methoxy (B1213986) group, allowing for the identification and quantification of different conformers. nih.govacs.org

Theoretical calculations predict the existence of six possible conformers due to the rotation of the methoxy group and the chair inversion of the cyclohexanone (B45756) ring. These are categorized based on whether the methoxy group is in an axial or equatorial position. nih.govresearchgate.net However, in practice, only the most stable conformers are populated sufficiently to be detected by IR spectroscopy. nih.gov

In a nonpolar solvent like carbon tetrachloride (CCl₄), the IR spectrum of 2-methoxycyclohexanone shows three distinct carbonyl stretching bands. These bands correspond to the three conformers of lowest energy. When the solvent is changed to a more polar one, such as acetonitrile (B52724) (CH₃CN), a fourth band appears. This additional band is attributed to a fourth conformer that, despite having a higher energy, is stabilized by strong dipole-dipole interactions with the polar solvent molecules. nih.gov

The analysis of these carbonyl stretching frequencies provides direct insight into the conformational equilibrium and how it is influenced by the solvent environment.

Table 1: Carbonyl Stretching Frequencies of 2-Methoxycyclohexanone Conformers in Different Solvents

| Solvent | Conformer | ν(C=O) (cm⁻¹) |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Lower Energy Conformer 1 | Present |

| Lower Energy Conformer 2 | Present | |

| Lower Energy Conformer 3 | Present | |

| Acetonitrile (CH₃CN) | Lower Energy Conformer 1 | Present |

| Lower Energy Conformer 2 | Present | |

| Lower Energy Conformer 3 | Present | |

| High Dipole Moment Conformer | Present (Stabilized by solvent) |

Data synthesized from findings reported in spectroscopic studies. nih.gov

Theoretical and Computational Approaches to Stereochemistry

Theoretical and computational chemistry provides indispensable tools for understanding the complex stereochemical behavior of (S)-2-methoxycyclohexanone, from its ground-state conformational preferences to its reactivity. unipd.ituomustansiriyah.edu.iq

Quantum mechanical (QM) and molecular mechanics (MM) calculations are employed to model the potential energy surface of 2-methoxycyclohexanone and identify its stable conformers. nih.govunipd.it These calculations have confirmed the existence of six potential conformers: three with the methoxy group in an axial orientation (g+, g-, and anti) and three with it in an equatorial position (g+, g-, and anti). nih.gov

Computational methods like Density Functional Theory (DFT), often using functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) are used to calculate the relative energies and dipole moments of these conformers. nih.govresearchgate.netnih.gov The results from these calculations help to interpret experimental data, such as the IR spectra, by assigning specific spectral features to specific molecular conformations. nih.gov These theoretical approaches are crucial for understanding the subtle balance of steric hindrance and electronic interactions, like hyperconjugation, that determine the most stable conformations of the molecule. researchgate.net

The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound can often be rationalized and predicted by the principle of chelation control. nih.govorganicchemistrydata.org This model is particularly relevant when organometallic reagents are used in the reaction. The α-methoxy group can act as a Lewis basic site, coordinating to the metal cation of the nucleophilic reagent along with the carbonyl oxygen.

This coordination forms a rigid, five-membered chelate ring intermediate. acs.orgresearchgate.net The formation of this chelate locks the conformation of the cyclohexanone ring and forces the nucleophile to attack the carbonyl carbon from the less sterically hindered face of the molecule. This directed attack leads to a high degree of diastereoselectivity, favoring the formation of one specific diastereomer. nih.gov The effectiveness of chelation control depends on several factors, including the nature of the metal cation, the solvent, and the specific nucleophile employed. researchgate.net In cases where the substituent is bulky and weakly coordinating (like a silyl (B83357) ether), or when non-chelating metals are used, the alternative Felkin-Ahn model may better predict the stereochemical outcome. researchgate.netnih.gov

Computational chemistry offers significant insights into the formation and stability of the enolate derived from this compound. uomustansiriyah.edu.iq When the ketone is treated with a base, a proton can be removed from either the C2 or C6 position to form an enolate. The presence of the methoxy group at C2 significantly influences the regioselectivity and stability of the resulting enolate.

Computational models can be used to calculate the energies of the possible enolate isomers. The electron-withdrawing inductive effect of the oxygen atom in the methoxy group is expected to stabilize the negative charge of the enolate when it is formed at the C2 position. libretexts.org Theoretical calculations can quantify this stabilizing effect relative to the enolate formed at C6. Furthermore, these models can analyze the geometry of the enolate, which is typically planar at the C=C double bond. libretexts.org This planarity is a key factor in understanding the stereochemical consequences of reactions involving the enolate.

Stereochemical Stability and Racemization Mechanisms

The stereochemical integrity of the chiral center at the C2 position in this compound is not absolute and can be compromised under certain conditions, leading to racemization. pageplace.de Racemization is the process by which an enantiomerically pure sample is converted into a mixture containing equal amounts of both enantiomers, resulting in the loss of optical activity. brainly.com

The primary mechanism for the racemization of this compound involves the formation of an achiral intermediate, which occurs readily in both acidic and basic solutions. brainly.compressbooks.pub

Base-Catalyzed Racemization: In the presence of a base, a proton is removed from the α-carbon (the C2 position), forming an enolate ion. This enolate is achiral because the C2 carbon becomes sp²-hybridized and part of a planar double bond system. libretexts.org

Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-proton. Subsequent removal of the α-proton by a weak base (like the solvent) forms a neutral enol intermediate. This enol is also achiral due to the planar sp²-hybridized C2 carbon. brainly.com

In both cases, the achiral intermediate (enol or enolate) can be reprotonated (or can react with an electrophile) from either face of the planar system with equal probability. This non-selective reaction leads to the formation of both the (S) and (R) enantiomers in a 1:1 ratio, ultimately resulting in a racemic mixture. libretexts.orgbrainly.com

Acid and Base Catalyzed Racemization in Chiral Cyclohexanones

The optical activity of a chiral compound, such as this compound, can be lost over time through a process called racemization, where it converts into an equal mixture of both of its enantiomers. vaia.combrainly.com This conversion to a racemic mixture, which is optically inactive, can be accelerated by the presence of either an acid or a base. vaia.combrainly.com This phenomenon is common to chiral aldehydes and ketones that possess a hydrogen atom on the alpha-carbon (the carbon atom adjacent to the carbonyl group). libretexts.orgmsu.edu

The mechanism of acid- and base-catalyzed racemization involves the formation of a planar, achiral intermediate called an enol or an enolate ion. vaia.commasterorganicchemistry.comyoutube.com

Under acidic conditions:

The carbonyl oxygen is protonated by the acid, making the alpha-hydrogen more acidic. vaia.comyoutube.com

A base (like water) removes the alpha-hydrogen, leading to the formation of a planar enol intermediate. masterorganicchemistry.comyoutube.com

This enol is achiral because the alpha-carbon is sp² hybridized and planar. msu.edumasterorganicchemistry.com

When the enol tautomerizes back to the keto form, the proton can be added to the alpha-carbon from either face of the planar double bond with equal probability. masterorganicchemistry.com This results in the formation of both the (R) and (S) enantiomers in equal amounts, leading to a racemic mixture. masterorganicchemistry.com

Under basic conditions:

A base directly removes the acidic alpha-hydrogen to form a planar enolate anion. vaia.combrainly.com

This enolate ion is also achiral. brainly.com

Protonation of the enolate by a proton source (like water) can occur from either face, again leading to a 1:1 mixture of the two enantiomers and thus, racemization. brainly.com

Therefore, if this compound is exposed to acidic or basic conditions, it is susceptible to racemization due to the presence of a hydrogen atom at its chiral alpha-carbon.

Factors Influencing Enantiomeric Purity

The enantiomeric purity, often expressed as enantiomeric excess (ee), of this compound is a critical parameter, particularly in its application as a chiral intermediate in pharmaceutical synthesis. Several factors can influence the enantiomeric purity during its synthesis and handling.

Synthetic Methodology: The choice of synthetic route is paramount in determining the initial enantiomeric purity.

Asymmetric Synthesis: Enantioselective methods are employed to produce this compound with high enantiomeric excess. These include the asymmetric hydrogenation of 2-methoxycyclohexanone using chiral metal complexes, such as those containing BINAP-ruthenium, which can achieve high yields and enantioselectivity.

Microbial Transformations: Biocatalytic methods, utilizing specific microorganisms or enzymes, offer an environmentally friendly route to this compound with excellent stereocontrol, often achieving enantiomeric excesses greater than 98%.

Purification Techniques: Post-synthesis purification can significantly enhance the enantiomeric purity.

Recrystallization of Diastereomeric Derivatives: A common strategy involves converting the ketone into a diastereomeric derivative, such as a semicarbazone. orgsyn.orgnih.gov These diastereomers have different physical properties and can be separated. Subsequent regeneration of the ketone from the purified diastereomer yields a product with a higher enantiomeric excess. For instance, the enantiomeric excess of (S)-2-allyl-2-methylcyclohexanone was increased from 86-87% to 98-99% after formation and recrystallization of its semicarbazone derivative. orgsyn.orgnih.gov

Reaction Conditions:

Temperature: Temperature is a crucial parameter, especially in biocatalytic transformations. Lowering the reaction temperature can sometimes lead to higher enantioselectivity. d-nb.infonih.gov For example, in the Baeyer-Villiger biooxidation of a bicyclic ketone, decreasing the temperature resulted in a higher enantiomeric excess of the product. d-nb.infonih.gov

Solvent: The solvent can have a profound impact on enantioselectivity. Protic solvents may facilitate racemization by promoting the formation of the enol intermediate. rsc.org Furthermore, the solvent can influence the conformation of the catalyst and reactants, thereby affecting the stereochemical outcome of the reaction. rsc.org In some cases, changing the solvent can dramatically alter the enantiomeric excess of the product. psu.edu

Catalyst: In asymmetric catalysis, the structure of the chiral catalyst is a key determinant of enantioselectivity. orgsyn.orgcdnsciencepub.comnih.gov Minor modifications to the catalyst structure can lead to significant changes in the enantiomeric excess of the product.

Reaction Time and Substrate Concentration: Prolonged exposure to conditions that can cause racemization, such as acidic or basic media, can decrease the enantiomeric purity. rsc.org Additionally, parameters like substrate concentration have been shown to influence the enantiomeric excess in certain reactions. orgsyn.orgnih.gov

The table below summarizes the influence of different catalysts and conditions on the enantiomeric excess (ee) of chiral ketones in various reactions, illustrating the importance of these factors.

| Reaction Type | Substrate | Catalyst/Method | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 2-methoxycyclohexanone | Pd/C | H₂O/CH₂Cl₂ | 80 | 94% | |

| Asymmetric Hydrogenation | 2-methoxycyclohexanone | Pt/C | H₂O/EtOAc | 70 | 88% | |

| Enantioselective Methylation | Cyclohexanone Imine | Polymer-supported chiral amine | Tetrahydrofuran | 20 | 94% (S) | cdnsciencepub.comcdnsciencepub.com |

| Enantioselective Methylation | Cyclohexanone Imine | Polymer-supported chiral amine | Tetrahydrofuran | -78 | 98% (S) | cdnsciencepub.com |

| Enantioselective Decarboxylative Allylation | Allyl 1-methyl-2-oxocyclohexanecarboxylate | Pd-complex with chiral ligand | Toluene | - | 86-87% (S) | orgsyn.org |

| Enrichment via Semicarbazone Recrystallization | (S)-2-allyl-2-methylcyclohexanone | - | Toluene | - | 98-99% (S) | orgsyn.org |

Reactions and Transformations of S 2 Methoxycyclohexanone and Its Derivatives

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into an organic molecule, a fundamental transformation in organic synthesis. For ketones like (S)-2-Methoxycyclohexanone, this process can lead to the formation of valuable dicarbonyl compounds.

The palladium(II)-catalyzed carbonylation of cyclic ketones in the presence of carbon monoxide and methanol (B129727) has been a subject of detailed study. Unlike simple alkyl-substituted or unsubstituted cyclic ketones that typically undergo ring cleavage to form acyclic diesters, 2-methoxycyclohexanone (B1203222) exhibits distinct reactivity. nih.govacs.orgnajah.edu

Under the influence of a PdCl₂ catalyst in methanol with a CO atmosphere, 2-methoxycyclohexanone does not lead to ring-opened products. Instead, it is converted into 2-(carbomethoxy)cyclohex-2-en-1-one. nih.govacs.org This transformation is significant as it creates a densely functionalized and synthetically useful cyclohexenone derivative while preserving the cyclic scaffold. The reaction is believed to proceed through the initial methoxycarbonylation of the ketone's enol form, creating an α-ketoester intermediate. Subsequent elimination of methanol from this intermediate yields the final α,β-unsaturated ketone product. nih.govacs.org

The general procedure involves reacting the ketone with catalytic amounts of palladium(II) chloride and a reoxidant like CuCl₂ in methanol under a carbon monoxide atmosphere. najah.edu The differing outcomes for various cyclic ketones are detailed below.

Table 1: Products of Palladium(II)-Catalyzed Carbonylation of Various Cyclic Ketones

| Starting Ketone | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Cyclohexanone (B45756) | Dimethyl adipate | Ring Cleavage | najah.edu |

| 2-Methylcyclohexanone | Dimethyl 2-methyladipate | Ring Cleavage | najah.edu |

| 2-Methoxycyclohexanone | 2-(Carbomethoxy)cyclohex-2-en-1-one | Carbonylation/Elimination | nih.govacs.org |

Ring Transformations and Derivatizations

The chiral scaffold of this compound is a valuable starting point for the synthesis of various substituted and functionalized cyclic compounds.

As established in the palladium-catalyzed carbonylation, this compound is a direct precursor to the substituted cyclohexenone, (S)-2-(carbomethoxy)cyclohex-2-en-1-one. nih.govacs.org This product is a versatile intermediate for further synthetic manipulations.

Furthermore, transformations involving the methoxy (B1213986) group can lead to other substituted cyclic ketones. For instance, ether cleavage would yield (S)-2-hydroxycyclohexanone. This hydroxy ketone is a precursor for various reactions, including oxidation to the corresponding 1,2-cyclohexanedione (B122817). Research has shown that the oxidation of 2-hydroxycyclohexanone can produce 2-hydroxyadipic acid, with 1,2-cyclohexanedione being a potential intermediate in this process. researchgate.net While direct conversion of 2-methoxycyclohexanone to a cyclohexanedione is less common, its conversion to 2-hydroxycyclohexanone provides an indirect route.

Chiral cyclohexenones derived from this compound are valuable platforms for asymmetric synthesis. The product of its carbonylation, (S)-2-(carbomethoxy)cyclohex-2-en-1-one, serves as a key building block. The presence of the enone system allows for a variety of diversification reactions, including conjugate additions, to introduce new substituents at the β-position with stereocontrol.

The utility of such chiral cyclohexenone intermediates is demonstrated in the total synthesis of complex natural products. For example, chiral substituted cyclohexenones are pivotal in constructing densely functionalized cyclohexane (B81311) rings containing multiple contiguous chiral centers, as seen in the synthesis of certain meroterpenoids. nih.govscispace.com These intermediates can undergo sequences of reactions like Michael additions and α-arylations to build complex molecular frameworks. nih.gov

This compound can be converted into other functionalized cyclohexanones through reactions targeting its carbonyl or methoxy groups.

Reduction: The ketone functionality can be stereoselectively reduced to a hydroxyl group, yielding (1S,2S)-2-methoxycyclohexanol or other diastereomers depending on the reducing agent and conditions.

Substitution: The methoxy group at the chiral center can potentially be replaced through nucleophilic substitution reactions, although this can be challenging and may affect the stereocenter. The steric and electronic influence of the methoxy group often directs the regioselectivity of nucleophilic additions to the adjacent carbonyl group.

Alkylation/Aldol (B89426) Reactions: Formation of the enolate of this compound allows for the introduction of various electrophiles at the α-positions (C3 or C6), leading to a wide range of functionalized cyclohexanone derivatives.

Reactions Involving Specific Functional Groups

The chemistry of this compound is dictated by its two primary functional groups: the ketone and the ether (methoxy group).

The ketone group undergoes typical reactions of cyclic ketones:

Nucleophilic Addition: Reacts with various nucleophiles (e.g., Grignard reagents, organolithium compounds) at the carbonyl carbon. The stereochemical outcome is influenced by the adjacent chiral methoxy group. ncert.nic.in

Reduction: Can be reduced to the corresponding secondary alcohol (2-methoxycyclohexanol) using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Enolate Formation: Treatment with a base generates an enolate, which can then react with electrophiles, enabling α-functionalization.

The methoxy group influences the molecule's reactivity and can also be a site of transformation:

Directing Group: The electron-withdrawing nature and steric bulk of the methoxy group influence the regioselectivity and stereoselectivity of reactions at the adjacent carbonyl center.

Ether Cleavage: The methoxy group can be cleaved under strong acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding (S)-2-hydroxycyclohexanone. This unmasks a hydroxyl group, opening up further synthetic possibilities such as oxidation or esterification.

Demethoxylation: In some catalytic processes, such as the hydrogenation of guaiacol (B22219) to 2-methoxycyclohexanone, the methoxy group can be lost through a demethoxylation side reaction. rsc.orgrsc.org

Asymmetric Strecker Synthesis Utilizing 2-Methoxycyclohexanone

The asymmetric Strecker synthesis, a method for producing chiral α-amino acids, has been successfully applied to racemic 2-methoxycyclohexanone. researchgate.netresearchgate.net This approach utilizes a chiral auxiliary, such as (S)- or (R)-1-phenylethylamine, to direct the stereochemical outcome of the cyanide addition to the ketimine intermediate. researchgate.net The reaction of racemic 2-methoxycyclohexanone with a chiral amine, like (S)-1-phenylethylamine, and a cyanide source leads to the formation of diastereomeric α-amino nitriles. researchgate.netresearchgate.net The diastereomeric ratio of the resulting α-amino nitriles is notably influenced by the solvent, with different outcomes observed in protic versus aprotic solvents. researchgate.netresearchgate.net

Subsequent hydrolysis of the nitrile and cleavage of the auxiliary and methoxy groups yield the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid. researchgate.netresearchgate.net This five-step procedure has been shown to produce the target amino acids with high enantiomeric excesses, ranging from 87% to 98%. researchgate.net The stereochemistry of the final products has been confirmed through NMR spectroscopy and X-ray analysis. researchgate.netresearchgate.net

Table 1: Asymmetric Strecker Synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acid stereoisomers

| Starting Material | Chiral Auxiliary | Key Reagent | Product Stereoisomers | Enantiomeric Excess (ee) |

| Racemic 2-Methoxycyclohexanone | (S)-1-Phenylethylamine | Trimethylsilyl cyanide | (1S,2S)- and (1R,2S)-1-amino-2-hydroxycyclohexanecarboxylic acid | 87-98% researchgate.net |

| Racemic 2-Methoxycyclohexanone | (R)-1-Phenylethylamine | Trimethylsilyl cyanide | (1R,2R)- and (1S,2R)-1-amino-2-hydroxycyclohexanecarboxylic acid | 87-98% researchgate.net |

Transformations of Cyanohydrin Derivatives

The cyanohydrin derived from 2-methoxycyclohexanone serves as a versatile intermediate for further chemical transformations. While specific studies on the cyanohydrin of this compound are not extensively detailed in the provided context, general reactions of cyanohydrins from related cyclic ketones provide insight into its potential reactivity. research-nexus.net The hydroxyl and cyanide functionalities of cyanohydrins are the primary sites for modification. research-nexus.net

For instance, optically active cyanohydrins can be prepared via enzymatic hydrocyanation using catalysts like (R)-hydroxynitrile lyase. research-nexus.net These chiral cyanohydrins can then be derivatized. A common transformation involves the reaction with acyl chlorides, such as (S)-Naproxen chloride, to form diastereomeric esters. research-nexus.net These diastereomers can often be separated and are characterized using spectroscopic methods like IR, NMR, and X-ray crystallography. research-nexus.net Another potential reaction is the Tiffeneau-Demjanov rearrangement, where a cyanohydrin is converted into a ring-expanded ketone. msu.edu

Table 2: Potential Transformations of Cyanohydrin Derivatives

| Cyanohydrin Derivative | Reagent | Reaction Type | Potential Product |

| This compound Cyanohydrin | (S)-Naproxen Chloride | Esterification | Diastereomeric esters research-nexus.net |

| This compound Cyanohydrin | Acid/Heat | Tiffeneau-Demjanov Rearrangement | Ring-expanded ketone msu.edu |

| This compound Cyanohydrin | Reducing Agent (e.g., LiAlH4) | Reduction | β-Amino alcohol |

Consecutive Reactions of Alpha-Azido Ketones

Alpha-azido ketones, which can be synthesized from the corresponding α-halo ketones, are valuable precursors for various nitrogen-containing compounds. researchgate.netrsc.org The synthesis of α-azido ketones can be achieved through nucleophilic substitution of an α-haloketone or an α-nosyloxy ketone with an azide (B81097) source, such as sodium azide. researchgate.net

Once formed, α-azido ketones can undergo a variety of consecutive reactions. researchgate.netrsc.org A key reaction involves the intramolecular cycloaddition of the azide onto the ketone or a derivative thereof. For example, reaction of an α-azido ketone with an amino alkyne can lead to the formation of a triazolo-pyrazine product through an initial imine/enamine formation followed by an intramolecular azide-alkyne cycloaddition. wgtn.ac.nz Another important transformation is the reduction of the azide group, which can be achieved chemoselectively in the presence of the ketone functionality, to yield α-amino ketones. researchgate.net These α-amino ketones can then be used in the synthesis of heterocyclic structures like pyrazines. researchgate.net The enhanced acidity of the α-hydrogen in α-azido ketones also allows for the formation of new carbon-carbon bonds. rsc.org

Table 3: Consecutive Reactions of Alpha-Azido Ketones

| Starting Material | Reagent/Condition | Reaction Type | Product Type |

| α-Azido Ketone | Amino Alkyne | Imine formation, Intramolecular Cycloaddition | Triazolo-pyrazine wgtn.ac.nz |

| α-Azido Ketone | H2, Pd/C | Reduction | α-Amino Ketone researchgate.net |

| α-Azido Ketone | Base, Electrophile | C-C Bond Formation | α-Substituted-α-azido ketone rsc.org |

| α-Azido Ketone | Ph3P | Staudinger Reaction | α-Iminophosphorane |

Advanced Applications and Research Perspectives

Utilization in Natural Product Synthesis Intermediates

The inherent chirality and functionality of (S)-2-Methoxycyclohexanone make it an attractive starting material or key intermediate in the total synthesis of complex natural products and pharmaceutical agents. Its rigid cyclic framework allows for predictable control over stereochemistry in subsequent chemical transformations.

This compound as a Key Intermediate in Sanfetrinem Synthesis

A significant application of this compound is its role as a crucial intermediate in the synthesis of Sanfetrinem. researchgate.net Sanfetrinem is a potent, broad-spectrum antibiotic belonging to the trin-carbapenem class. The stereochemistry of the final antibiotic is critical for its biological activity, and the synthesis relies on the use of chiral precursors to establish the required stereocenters.

The synthesis of this compound for this purpose has been achieved through microbially-aided methods. researchgate.net This chemoenzymatic approach utilizes yeast reduction of a carbonyl group in a precursor molecule to establish the key (S)-chirality with moderate to high enantiomeric excess. The resulting chiral alcohol is then converted through a series of steps into this compound, demonstrating the synergy of biocatalysis and traditional organic synthesis in accessing valuable chiral building blocks. researchgate.net

Design and Development of New Chiral Inducers

Chiral inducers, such as chiral auxiliaries, are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The development of novel and efficient chiral inducers is a central theme in asymmetric synthesis.

Exploration of Novel Chiral Auxiliaries for Stereoselective Transformations

Chiral auxiliaries guide stereoselective transformations by being covalently attached to a substrate, directing the approach of reagents in a diastereoselective manner, and then being removed to reveal the enantiomerically enriched product. wikipedia.org While this compound itself is primarily used as a chiral building block, its structural motif is relevant to the design of new chiral auxiliaries. Chiral cyclic structures are often sought after for creating rigid and predictable stereochemical environments.

Research in this area focuses on developing auxiliaries that offer high levels of stereocontrol, are easily attached and removed, and are recoverable for reuse. thieme-connect.com For instance, derivatives of other cyclic systems, like menthol, have been successfully used as chiral auxiliaries in asymmetric radical cyclization reactions. nih.gov The principles learned from these systems can be applied to the design of new auxiliaries based on the cyclohexanone (B45756) framework. The development of biocatalytic methods, such as the use of ene-reductases for the desymmetrization of cyclohexadienones, provides access to novel chiral cyclohexenone structures that can serve as precursors to new classes of chiral ligands or auxiliaries. nih.govacs.org

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Class | Example | Typical Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol (B89426) reactions researchgate.net |

| Camphorsultam | Oppolzer's Camphorsultam | Diels-Alder reactions, alkylations |

| Phenylmenthol Derivatives | 8-Phenylmenthol | Asymmetric synthesis wikipedia.org |

| Carbohydrate-derived | Glucopyranosides | Asymmetric alkylations thieme-connect.com |

Future Directions in Chiral Cyclohexanone Chemistry

The field of chiral cyclohexanone chemistry is continually evolving, driven by the need for more efficient and selective methods to construct stereochemically complex molecules. Future research is expected to focus on developing novel synthetic methodologies and leveraging computational tools to design more effective catalytic systems.

Emerging Methodologies for Enhanced Stereocontrol

Achieving high levels of stereocontrol in reactions involving cyclohexanones is a primary objective. acs.org Recent advances have focused on the development of powerful catalytic asymmetric reactions that can generate multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity.

Emerging strategies include:

Organocatalysis : The use of small organic molecules as catalysts has provided new avenues for the asymmetric construction of chiral cyclohexenone and cyclohexanone skeletons. nih.gov Domino reactions, such as Michael-aldol sequences, catalyzed by organic molecules can rapidly assemble polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov

Dual Stereocontrol : This concept involves using a chiral catalyst or auxiliary that can selectively produce either of two diastereomeric products from a single enantiomer of the starting material. rsc.org This approach enhances synthetic flexibility and efficiency.

Photocatalysis : The use of visible light in conjunction with chiral catalysts, including organocatalysts, Lewis acids, and transition metals, is an emerging strategy for asymmetric synthesis, offering unique pathways for stereocontrolled transformations. chinesechemsoc.org

Computational Design of Catalytic Systems

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design of catalysts for asymmetric reactions. chiralpedia.com By using computational models, researchers can predict the stereochemical outcome of a reaction, understand the mechanism of stereoselectivity, and design new, more effective catalysts. udel.edu

Future directions in this area include:

Mechanism Elucidation : Computational methods like Density Functional Theory (DFT) can provide detailed insights into the transition states of stereodetermining steps, helping to explain the origins of enantioselectivity. chiralpedia.com

Virtual Screening : Large libraries of potential catalysts can be computationally screened to identify the most promising candidates for experimental investigation, accelerating the discovery of new catalytic systems. digitellinc.com

Iterative Design : A synergistic approach combining computational prediction and experimental validation allows for the iterative refinement of catalyst structures to achieve higher levels of efficiency and selectivity. chiralpedia.com This approach is poised to play a significant role in developing new catalysts for stereoselective reactions involving chiral cyclohexanones.

Q & A

Q. What are the established synthetic routes for preparing (S)-2-Methoxycyclohexanone in laboratory settings?

Methodological Answer: this compound can be synthesized via asymmetric hydrogenation of racemic 2-methoxycyclohexanone using chiral catalysts. For example, BINAP-Ru complexes enable enantioselective reduction, resolving the racemic mixture into its (S)-enantiomer. Intermediate steps may involve nucleophilic substitution on a cyclohexanone precursor (e.g., introducing the methoxy group via alkylation) or oxidation of a corresponding alcohol. Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric purity .

Key Considerations:

- Use of chiral auxiliaries or catalysts for enantiocontrol.

- Monitoring reaction progress via TLC or GC-MS to confirm intermediate formation.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer: Structural validation employs spectroscopic techniques:

- NMR Spectroscopy : H and C NMR confirm the methoxy group position and cyclohexanone backbone.

- Infrared (IR) Spectroscopy : C=O stretching (~1700–1750 cm) and methoxy C-O vibrations (~1100–1250 cm) validate functional groups .

- Chiral HPLC/GC : Quantifies enantiomeric excess (ee) using chiral stationary phases.

Data Example (Hypothetical):

| Technique | Key Peaks/Results | Purpose |

|---|---|---|

| H NMR (CDCl) | δ 3.35 (s, 3H, OCH) | Methoxy group confirmation |

| IR (neat) | 1715 cm (C=O) | Ketone confirmation |

| Chiral HPLC | 98% ee (S-enantiomer) | Enantiopurity assessment |

Advanced Research Questions

Q. What methodologies resolve the enantiomers of 2-Methoxycyclohexanone, and how is enantiomeric excess quantified?

Methodological Answer: Asymmetric hydrogenation using BINAP-metal complexes (e.g., Ru-BINAP) selectively reduces prochiral intermediates to yield the (S)-enantiomer. Reaction conditions (temperature, solvent, catalyst loading) are optimized to maximize ee. Post-reaction, chiral HPLC or polarimetry quantifies ee, while X-ray crystallography confirms absolute configuration .

Example Protocol:

Catalyst Preparation : RuCl(BINAP) in methanol.

Hydrogenation : Racemic substrate + catalyst under H (50–100 psi) at 25–50°C.

Workup : Filter catalyst, concentrate, and purify via chromatography.

Q. How do computational and experimental methods elucidate the conformational dynamics of this compound?

Methodological Answer: The methoxy group’s rotation around the O-C(2) bond creates multiple conformers. IR spectroscopy identifies distinct C-O and C=O vibrational modes for each conformer. Density Functional Theory (DFT) calculations model potential energy surfaces, predicting relative stability and populations of conformers in vapor/liquid phases .

Key Findings from Evidence:

- Six conformers identified in vapor phase due to methoxy rotation.

- Dominant conformer : Equatorial methoxy orientation minimizes steric hindrance.

Computational Workflow:

Geometry Optimization : DFT (B3LYP/6-31G*) to minimize energy.

Frequency Analysis : Confirm absence of imaginary frequencies.

Energy Comparison : Rank conformers by relative Gibbs free energy.

Q. What are the challenges in utilizing this compound as a chiral building block in asymmetric synthesis?

Methodological Answer: Key challenges include:

- Steric and Electronic Bias : Methoxy group directs regioselectivity in nucleophilic additions (e.g., Grignard reactions). Steric hindrance may favor axial attack.

- Enantiocontrol in Downstream Reactions : Ensuring retained configuration during derivatization (e.g., oxidation to carboxylic acids).

- Applications : Used to synthesize 2-(carbomethoxy)cyclohex-2-en-1-one via conjugate addition, requiring precise temperature control (−78°C to room temperature) .

Case Study:

| Reaction | Conditions | Outcome |

|---|---|---|

| Conjugate Addition | LDA, THF, −78°C → RT | 85% yield of enone derivative |

| Asymmetric Epoxidation | Shi catalyst, oxone | 90% ee, trans-epoxide formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.